molecular formula C14H12N4O B11788265 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide

2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide

Cat. No.: B11788265
M. Wt: 252.27 g/mol
InChI Key: CBTBPBKUYNIXTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide typically involves the reaction of 2-aminobenzimidazole with benzoyl hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), under reflux conditions . The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit the function of certain enzymes involved in cell proliferation and survival, such as tyrosine kinases . It can also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide stands out due to its unique hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)benzohydrazide

InChI

InChI=1S/C14H12N4O/c15-18-14(19)10-6-2-1-5-9(10)13-16-11-7-3-4-8-12(11)17-13/h1-8H,15H2,(H,16,17)(H,18,19)

InChI Key

CBTBPBKUYNIXTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)NN

Origin of Product

United States

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